molecular formula C11H14FNO B13260119 5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13260119
M. Wt: 195.23 g/mol
InChI Key: KRWZSKIJUUJXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14FNO It is a fluorinated amine derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 6th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the naphthalene ring.

    Reduction: Reduction of the nitro group to an amine group.

    Fluorination: Introduction of the fluorine atom at the desired position.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and specialized fluorinating agents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction of the amine group to form secondary or tertiary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide (NaOCH3) for methoxylation.

Major Products

    Oxidation: Formation of 5-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxy group influences its electronic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the simultaneous presence of both fluorine and methoxy groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

5-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3

InChI Key

KRWZSKIJUUJXIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CCC2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.